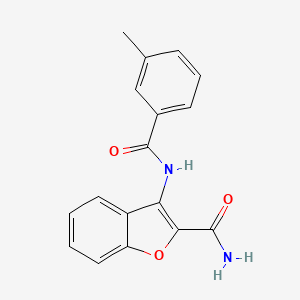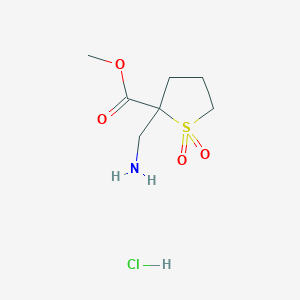![molecular formula C16H21N5O3 B2783949 4,7,8-Trimethyl-2-(2-oxopropyl)-6-propylpurino[7,8-a]imidazole-1,3-dione CAS No. 878412-38-5](/img/structure/B2783949.png)
4,7,8-Trimethyl-2-(2-oxopropyl)-6-propylpurino[7,8-a]imidazole-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Synthesis Analysis
Imidazole synthesis involves various methods that form one or more of the heterocycle’s core bonds . A one-pot, four-component synthesis of 1,2,4-trisubstituted 1H-imidazoles was achieved in very good yields by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions .Chemical Reactions Analysis
Imidazole compounds are known for their broad range of chemical and biological properties . They are used in a variety of chemical reactions due to their amphoteric nature, showing both acidic and basic properties .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atom .Aplicaciones Científicas De Investigación
Reactive Imidazole Intermediates in Polymer Chemistry
Imidazole intermediates have been utilized in the simplified synthesis of functional cyclic carbonates. These intermediates, such as bis(methylol) propionic acid and trimethylolpropane, enable the creation of polycarbonates by ring-opening polymerization. The resultant polymers exhibit low cytotoxicity, suggesting their potential in biomedical applications (Olsson et al., 2014).
Stereoselective Syntheses of Imidazole Derivatives
Stereoselective synthesis of 1H-imidazo[2,1-a]isoindole-2,5(3H,9bH)-diones demonstrates the versatility of imidazole compounds in generating structurally complex molecules with high yields and stereoselectivity. Such advancements in synthetic methodologies can be pivotal for the development of novel compounds with potential therapeutic applications (Katritzky et al., 2001).
Synthesis of Glycolurils and Analogues
Glycolurils, including tetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-diones, serve as foundational elements in various scientific and technological applications. Their synthesis and modification have led to compounds with pharmacological activities and use in supramolecular chemistry. This highlights the broad applicability of imidazole derivatives in creating bioactive molecules and materials (Kravchenko et al., 2018).
Imidazole Derivatives in Medicinal Chemistry
Imidazole-isoindoline-1,3-dione derivatives have been synthesized and assessed for their biological activity, revealing antimicrobial properties against various strains. This indicates the potential of imidazole compounds in developing new antimicrobial agents (Sankhe & Chindarkar, 2021).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4,7,8-trimethyl-2-(2-oxopropyl)-6-propylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O3/c1-6-7-19-10(3)11(4)21-12-13(17-15(19)21)18(5)16(24)20(14(12)23)8-9(2)22/h6-8H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYFQFXOQWFSBTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=C(N2C1=NC3=C2C(=O)N(C(=O)N3C)CC(=O)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,6,7-trimethyl-3-(2-oxopropyl)-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[[5-(4-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2783875.png)
![N-[4-(propan-2-yl)phenyl]-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide](/img/structure/B2783877.png)
![Methyl 3-({[(1R,4R)-4-aminocyclohexyl]amino}-methyl)benzoate dihydrochloride](/img/structure/B2783879.png)
![3-(1-(2-(1H-indol-1-yl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2783880.png)
![N-{[2-(cyclopentyloxy)pyridin-4-yl]methyl}-1-(prop-2-yn-1-yl)piperidine-2-carboxamide](/img/structure/B2783882.png)
![Methyl 2-methyl-2-{[2-(methylsulfanyl)pyridin-3-yl]formamido}propanoate](/img/structure/B2783884.png)
![Methyl 4-(6,7-dimethyl-2-(5-methylisoxazol-3-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate](/img/structure/B2783885.png)
![2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B2783886.png)
![1-(4-{[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]methyl}piperidin-1-yl)ethan-1-one](/img/structure/B2783889.png)